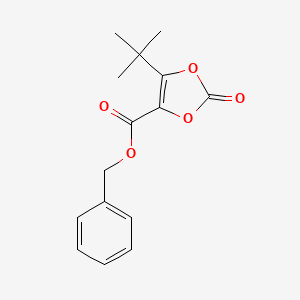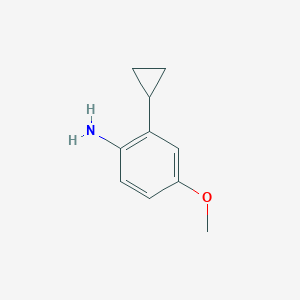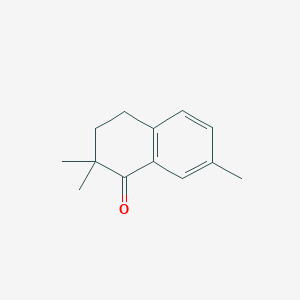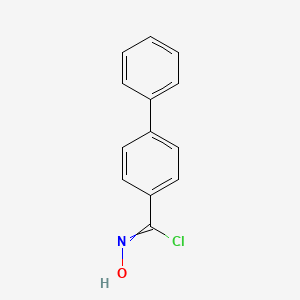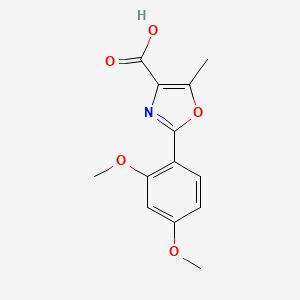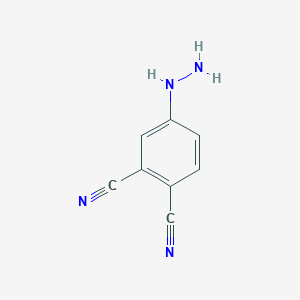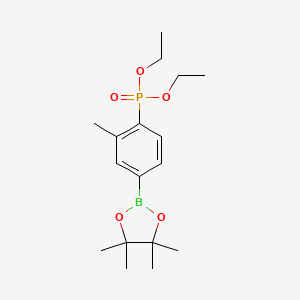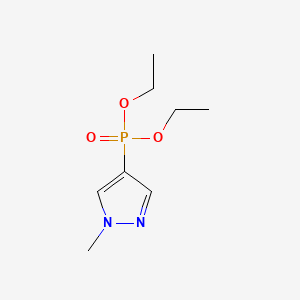
Diethyl (1-Methyl-4-pyrazolyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD16876830 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD16876830 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of MFCD16876830 is scaled up using large reactors and continuous flow processes. The methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies and automation ensures consistent quality and high production rates.
Análisis De Reacciones Químicas
Types of Reactions
MFCD16876830 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions involve the use of reducing agents to convert MFCD16876830 into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of MFCD16876830.
Aplicaciones Científicas De Investigación
MFCD16876830 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: MFCD16876830 is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of MFCD16876830 involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Propiedades
Fórmula molecular |
C8H15N2O3P |
|---|---|
Peso molecular |
218.19 g/mol |
Nombre IUPAC |
4-diethoxyphosphoryl-1-methylpyrazole |
InChI |
InChI=1S/C8H15N2O3P/c1-4-12-14(11,13-5-2)8-6-9-10(3)7-8/h6-7H,4-5H2,1-3H3 |
Clave InChI |
DVKBUVZUAHJWJZ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CN(N=C1)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13698972.png)





![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13699033.png)
